molecular formula C13H9ClN2OS B2606603 2-(5-chlorothiophen-2-yl)-N-(2-cyanophenyl)acetamide CAS No. 921839-79-4

2-(5-chlorothiophen-2-yl)-N-(2-cyanophenyl)acetamide

Cat. No.: B2606603
CAS No.: 921839-79-4
M. Wt: 276.74
InChI Key: YEWCWRLQLBADNQ-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-(2-cyanophenyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of functional groups such as the thiophene ring, chlorine atom, and cyano group suggests potential reactivity and utility in different chemical contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(2-cyanophenyl)acetamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.

    Chlorination: The thiophene ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride.

    Acetamide Formation: The chlorinated thiophene is then reacted with 2-cyanophenylamine in the presence of acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-N-(2-cyanophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: May serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(2-cyanophenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the cyano group and the thiophene ring suggests potential interactions with hydrophobic pockets or active sites in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromothiophen-2-yl)-N-(2-cyanophenyl)acetamide
  • 2-(5-methylthiophen-2-yl)-N-(2-cyanophenyl)acetamide
  • 2-(5-chlorothiophen-2-yl)-N-(2-methylphenyl)acetamide

Uniqueness

2-(5-chlorothiophen-2-yl)-N-(2-cyanophenyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct reactivity and biological activity compared to its analogs. The presence of the chlorine atom and the cyano group can influence its chemical behavior and interactions with biological targets.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(2-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c14-12-6-5-10(18-12)7-13(17)16-11-4-2-1-3-9(11)8-15/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWCWRLQLBADNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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